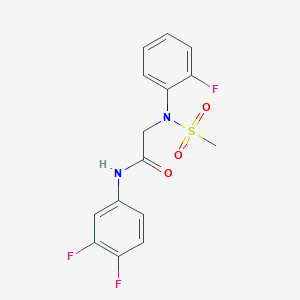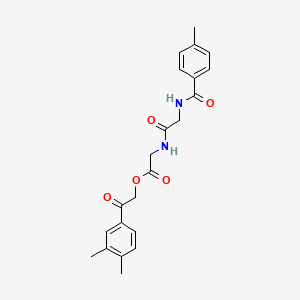
(3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride
Overview
Description
(3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was initially developed as an immunosuppressive agent, but its unique mechanism of action has led to investigations into its potential use in treating a variety of diseases.
Scientific Research Applications
(3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to have immunosuppressive properties and has been investigated for its use in treating autoimmune diseases such as multiple sclerosis. This compound has also been shown to have anti-cancer properties and has been studied for its use in treating various types of cancer. Additionally, this compound has been investigated for its potential use in treating cardiovascular diseases and for its neuroprotective effects.
Mechanism of Action
The mechanism of action of (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride involves the modulation of sphingosine-1-phosphate (S1P) receptors. This compound is phosphorylated in vivo to form this compound-phosphate, which acts as an agonist at S1P receptors. This results in the internalization and degradation of S1P receptors, leading to the sequestration of lymphocytes in lymph nodes and preventing their migration to sites of inflammation. This mechanism of action is unique and has led to investigations into the potential use of this compound in treating a variety of diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to have immunosuppressive effects, leading to a reduction in the number of circulating lymphocytes. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. This compound has been investigated for its potential to reduce the risk of transplant rejection and to treat autoimmune diseases such as multiple sclerosis. Additionally, this compound has been shown to have anti-cancer properties, inhibiting tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
(3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Additionally, this compound has a unique mechanism of action that has led to investigations into its potential use in treating a variety of diseases. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have toxic effects at high doses, and its use in animal studies requires careful monitoring of dose and toxicity.
Future Directions
There are several future directions for research on (3-methoxypropyl)(1-naphthylmethyl)amine hydrochloride. One area of investigation is the potential use of this compound in treating cardiovascular diseases such as atherosclerosis and myocardial infarction. Additionally, this compound has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential use in treating a variety of diseases.
Properties
IUPAC Name |
3-methoxy-N-(naphthalen-1-ylmethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO.ClH/c1-17-11-5-10-16-12-14-8-4-7-13-6-2-3-9-15(13)14;/h2-4,6-9,16H,5,10-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKPPZQERHXHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC=CC2=CC=CC=C21.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclopropylthiourea](/img/structure/B4745782.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4745787.png)
![7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4745791.png)
![ethyl 4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B4745810.png)

![2-methoxy-5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4745824.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(2,6-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4745847.png)
![{[5-(2,4-dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B4745852.png)

![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4745862.png)
![N-[3-(diethylamino)propyl]-2-{4-[(4-ethoxyphenoxy)methyl]benzoyl}hydrazinecarbothioamide](/img/structure/B4745869.png)
![4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4745880.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(1-cyclopropylethyl)propanamide](/img/structure/B4745886.png)
